![molecular formula C16H12N3O13PS2 B579511 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid CAS No. 18029-36-2](/img/structure/B579511.png)
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid is a chromogenic reagent used in analytical chemistry for the spectrophotometric determination of various metal ions. It is an azo compound containing functional groups such as -NO2 and -PO3H2, which contribute to its high sensitivity and selectivity in detecting metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a phosphonic acid derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved, leading to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted aromatic amines and phosphonic acid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Biology: Employed in the detection of trace metal ions in biological samples, aiding in the study of metal ion homeostasis and toxicity.
Medicine: Utilized in diagnostic assays to measure metal ion concentrations in biological fluids.
Wirkmechanismus
The mechanism by which 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid exerts its effects involves the formation of a complex with metal ions. The azo group and phosphonic acid functional groups coordinate with the metal ions, leading to a change in the absorption spectrum of the compound. This change can be measured spectrophotometrically, allowing for the quantification of metal ions in a sample .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenazo III: Another azo reagent used for the determination of metal ions, but with different selectivity and sensitivity profiles.
Chlorophosphonazo III: Similar to 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid but contains chlorine substituents, affecting its reactivity and selectivity.
Uniqueness
This compound is unique due to its high sensitivity and selectivity for certain metal ions, making it particularly useful in applications where precise detection of trace metal ions is required. Its functional groups allow for strong coordination with metal ions, leading to significant changes in its absorption spectrum .
Eigenschaften
CAS-Nummer |
18029-36-2 |
---|---|
Molekularformel |
C16H12N3O13PS2 |
Molekulargewicht |
549.374 |
IUPAC-Name |
5-hydroxy-3-[(4-nitro-2-phosphonophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12N3O13PS2/c20-11-6-9(34(27,28)29)3-7-4-13(35(30,31)32)15(16(21)14(7)11)18-17-10-2-1-8(19(22)23)5-12(10)33(24,25)26/h1-6,17,20H,(H2,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI-Schlüssel |
APQBJMPQWKNWON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)NN=C2C(=CC3=CC(=CC(=C3C2=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.